molecular formula C31H28N2O2 B12467565 N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-9H-fluorene-9-carboxamide

N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-9H-fluorene-9-carboxamide

Cat. No.: B12467565
M. Wt: 460.6 g/mol
InChI Key: BOARGQKWLFWZTA-UHFFFAOYSA-N
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Description

N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a fluorene core, which is a polycyclic aromatic hydrocarbon, and is substituted with a tert-butylbenzamido group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. This reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions usually include stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments, to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.

Scientific Research Applications

N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound’s anti-inflammatory activity may be related to its ability to inhibit cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE is unique due to its combination of a fluorene core and tert-butylbenzamido group. This structural arrangement imparts specific chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C31H28N2O2

Molecular Weight

460.6 g/mol

IUPAC Name

N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-9H-fluorene-9-carboxamide

InChI

InChI=1S/C31H28N2O2/c1-31(2,3)21-14-12-20(13-15-21)29(34)32-22-16-18-23(19-17-22)33-30(35)28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-19,28H,1-3H3,(H,32,34)(H,33,35)

InChI Key

BOARGQKWLFWZTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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